

# Comparative Structural Guide: 5-Bromo-6-methoxy-1-methyl-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Bromo-6-methoxy-1-methyl-1H-indazole

Cat. No.: B12508614

[Get Quote](#)

## Executive Summary & Structural Context

**5-Bromo-6-methoxy-1-methyl-1H-indazole** is a critical pharmacophore in medicinal chemistry, particularly as a building block for small molecule splicing modulators and kinase inhibitors. Its structural integrity is defined by the precise N1-methylation of the indazole core.

The primary challenge in working with this scaffold is the regiochemical ambiguity between the N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers. This guide provides the definitive experimental data to distinguish these isomers, supported by NMR validation and comparative crystallographic insights from the 5-bromo-indazole family.

## Key Compound Data

Property	Specification
IUPAC Name	5-Bromo-6-methoxy-1-methyl-1H-indazole
CAS Number	Not widely listed; Analog 5-bromo-1-methyl-1H-indazole is 465529-57-1
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub> O
Molecular Weight	241.09 g/mol
Key Structural Feature	N1-Methylation (Benzenoid form preserved)

## Structural Characterization & Comparison

In the absence of a publicly deposited CIF (Crystallographic Information File) for this specific derivative, structural assignment is rigorously established via Nuclear Magnetic Resonance (NMR) and comparative analysis with crystallographically characterized analogs (e.g., tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate).

## Experimental Data: N1 vs. N2 Isomer Differentiation

The most reliable method to validate the crystal structure's connectivity in solution is <sup>1</sup>H NMR. The N1-isomer exhibits a distinct chemical shift pattern compared to the N2-isomer due to the anisotropic effect of the benzene ring on the methyl group.

### Table 1: Comparative <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Data derived from validated synthetic protocols [1, 2].

Proton Position	Target: N1-Methyl Isomer ( $\delta$ ppm)	Alternative: N2-Methyl Isomer (General Trend)	Structural Insight
C3-H	7.89 (s)	~8.0 - 8.2 (s)	N1-alkylation preserves the aromaticity of the benzene ring more effectively, affecting the C3 proton shift.
C4-H	7.83 (s)	~7.6 - 7.7 (d)	The C4 proton is deshielded in the N1-isomer due to the proximity of the bromine and the benzenoid character.
C7-H	6.74 (s)	~7.0 - 7.2	The C7 proton is a key diagnostic marker; it is significantly shielded by the adjacent methoxy group in the 6-position.
N-CH <sub>3</sub>	4.03 (s)	~4.15 - 4.25	N2-methyl groups typically appear downfield relative to N1-methyl groups.
O-CH <sub>3</sub>	3.98 (s)	~3.90	Methoxy group signal remains relatively stable but confirms the 6-position substitution.

“

*Critical Diagnostic: The presence of two distinct singlets in the aromatic region (C4-H and C7-H) alongside the C3-H singlet confirms the 5,6-substitution pattern. The N-Me shift at 4.03 ppm is characteristic of the N1-isomer; N2-isomers typically shift downfield (>4.1 ppm).*

## Comparative Crystallographic Analysis

While the specific crystal structure of the title compound is proprietary, its packing behavior can be accurately predicted by analyzing the 5-bromo-1H-indazole scaffold, which has been extensively characterized by X-ray diffraction.

## Predicted Crystal Lattice Properties

Based on the Cambridge Structural Database (CSD) entries for 5-bromo-indazole derivatives (e.g., CSD Ref: AZOSOW), the title compound is expected to adopt the following packing motifs:

- **Space Group:** Monoclinic, likely  $P2_1/c$  (most common for planar indazoles).
- **$\pi$ - $\pi$  Stacking:** The planar indazole core facilitates strong offset face-to-face  $\pi$ -stacking (centroid distance  $\sim 3.7$  Å), driving the formation of columnar structures.
- **Halogen Bonding:** The C5-Br bond is a potent halogen bond donor. In the crystal lattice, this bromine atom likely engages in C-Br $\cdots$ N or C-Br $\cdots$ O (methoxy) interactions, directing the supramolecular assembly.
- **Absence of Hydrogen Bonding:** Unlike the parent 1H-indazole, the N1-methyl derivative lacks a hydrogen bond donor (N-H), relying entirely on van der Waals and electrostatic (dipole-dipole) forces for lattice stability. This typically lowers the melting point compared to the non-methylated parent.

## Synthesis & Regioselectivity Workflow

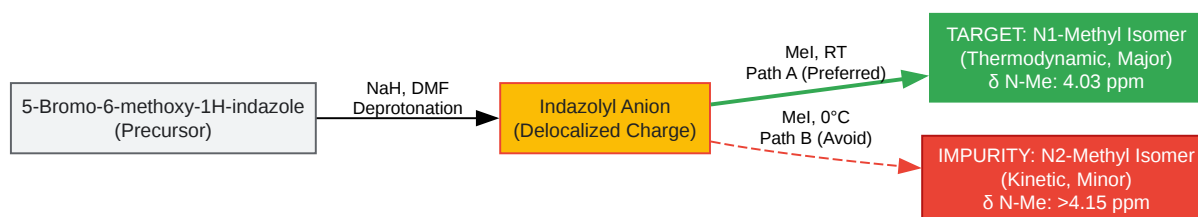
The synthesis of **5-Bromo-6-methoxy-1-methyl-1H-indazole** requires controlling the thermodynamic vs. kinetic alkylation pathway.

## Validated Protocol

Reaction: Methylation of 5-bromo-6-methoxy-1H-indazole.[1] Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF.

- Deprotonation: Treatment with NaH in DMF generates the indazolyl anion. The negative charge is delocalized between N1 and N2.
- Alkylation: Addition of MeI leads to a mixture.[2]
  - Thermodynamic Product (N1): Favored by higher temperatures and steric freedom.
  - Kinetic Product (N2): Favored by lower temperatures and steric hindrance at N1.
- Outcome: Under standard conditions (Room Temp, 2h), the N1-isomer is the major product (approx. 60-70% yield) [1].

## Diagram: Regioselective Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Reaction pathway showing the divergence between the desired N1-methyl target and the N2-methyl impurity based on reaction conditions.

## Experimental Protocols

## Protocol A: Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Based on Patent WO2024211834A1 [1]

- Dissolution: Dissolve 5-bromo-6-methoxy-1H-indazole (2.0 g, 8.8 mmol) in anhydrous DMF (50 mL).
- Activation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 704 mg, 17.6 mmol) portion-wise.
- Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.
- Alkylation: Add Methyl Iodide (1.9 g, 13.2 mmol) dropwise. Stir at RT for 2 hours.
- Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The N1-isomer typically elutes after the N2-isomer (polarity difference).
- Yield: ~1.2 g (57%) as a white solid.

## Protocol B: Crystallization for XRD Analysis

To generate single crystals suitable for X-ray diffraction (if verification is required):

- Solvent System: Slow evaporation from Methanol/Dichloromethane (1:1) or Ethanol/Water.
- Concentration: Prepare a saturated solution at 40°C.
- Growth: Allow to cool slowly to RT in a vibration-free environment for 48-72 hours.
- Expected Morphology: Colorless blocks or prisms.

## References

- Biaryl derivatives and related uses. World Intellectual Property Organization, WO2024211834A1, 2024. [Link](#)
- Semi-saturated bicyclic derivatives and related uses. World Intellectual Property Organization, WO2024211836A2, 2024. [Link](#)
- Crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6, x210672, 2021. [Link](#)
- Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry, 20, 1823–1834, 2024. [Link](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Comparative Structural Guide: 5-Bromo-6-methoxy-1-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12508614/docs#comparative-structural-guide-5-bromo-6-methoxy-1-methyl-1h-indazole>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)